TAZ (3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, CAS 150405-69-9) is an electron transport layer (ETL) and hole-blocking layer (HBL) material procured for organic light-emitting diode (OLED) manufacturing. Characterized by a triazole core flanked by biphenyl and tert-butylphenyl groups, it provides a deep highest occupied molecular orbital (HOMO) of 6.3–6.4 eV and a lowest unoccupied molecular orbital (LUMO) of 2.7–2.8 eV . These baseline energy levels, combined with a high triplet energy of 2.75 eV and thermal stability indicated by a melting point of 231–235 °C, establish TAZ as a functional component for confining excitons and managing charge transport in phosphorescent devices .
Substituting TAZ with legacy electron transporters like Alq3 or simpler oxadiazole derivatives like PBD frequently results in exciton quenching and accelerated device degradation in phosphorescent OLEDs (PhOLEDs) . Alq3 possesses a relatively shallow HOMO (~5.7 eV) and a low triplet energy (~2.0 eV), which fails to block holes effectively and quenches high-energy blue and green triplet excitons [1]. While PBD offers better energy alignment, it suffers from poor morphological stability, rapidly crystallizing under operational thermal stress [2]. TAZ mitigates these failure modes by combining the deep HOMO required for strict hole blocking with the steric bulk necessary to resist the crystallization risks inherent to first-generation oxadiazoles.
Bphen (reported ET ~2.5 eV) may not confine blue triplet excitons where TAZ (reported ET 2.75 eV) is effective; Alq3 (~2.0 eV) presents a larger barrier gap.
TPBi (reported HOMO ~6.2 eV) provides a shallower hole-blocking barrier than TAZ, which can alter charge balance and recombination zone position.
Reported intrinsic stability ranking Bphen ≈ Alq3 > TPBi > TAZ under constant current stress; substitution may shift device lifetime significantly.
In blue and green phosphorescent OLED architectures, triplet exciton confinement dictates external quantum efficiency (EQE). TAZ provides a high triplet energy (ET) of 2.75 eV, which exceeds the triplet energy of legacy ETL materials like Alq3 (ET ~2.0 eV) . This 0.75 eV differential prevents the back-transfer of triplet excitons from the emissive dopant to the transport layer, a primary cause of non-radiative quenching in Alq3-based devices [1].
| Evidence Dimension | Triplet Energy (ET) |
| Target Compound Data | TAZ: 2.75 eV |
| Comparator Or Baseline | Alq3: ~2.0 eV |
| Quantified Difference | +0.75 eV higher triplet energy |
| Conditions | Solid-state film / Phosphorescent OLED emissive layer interface |
Procuring TAZ prevents exciton quenching in blue/green PhOLEDs, directly enabling higher luminous efficiency.
Effective hole blocking requires a large energy barrier at the emissive layer/ETL interface to restrict hole leakage to the cathode. TAZ features a deep HOMO level of 6.3 to 6.4 eV, creating a substantial energy barrier compared to standard transporters like Alq3 (HOMO ~5.7 eV) . This deep HOMO ensures that TAZ acts as a more effective hole blocker than earlier derivatives, forcing recombination to occur strictly within the emissive zone [1].
| Evidence Dimension | HOMO Energy Level |
| Target Compound Data | TAZ: 6.3 - 6.4 eV |
| Comparator Or Baseline | Alq3: ~5.7 eV |
| Quantified Difference | 0.6 - 0.7 eV deeper HOMO |
| Conditions | Vacuum-deposited thin films / Device interface energy alignment |
A deeper HOMO restricts hole leakage current, maximizing current efficiency and minimizing efficiency roll-off at high brightness.
The operational lifetime of vacuum-deposited OLEDs depends on the morphological stability of amorphous transport layers. TAZ exhibits a melting point of 231–235 °C and a decomposition temperature (TGA, 0.5% weight loss) exceeding 250 °C . Compared to simpler oxadiazole-based ETLs like PBD, which are prone to rapid crystallization under Joule heating, the bulky tert-butyl and biphenyl substituents on the TAZ core hinder molecular packing and preserve the amorphous film structure .
| Evidence Dimension | Thermal and Morphological Stability |
| Target Compound Data | TAZ: Stable amorphous film (TGA >250 °C, mp 231-235 °C) |
| Comparator Or Baseline | PBD: High tendency for rapid crystallization |
| Quantified Difference | Significantly reduced crystallization under thermal stress |
| Conditions | Vacuum thermal evaporation / Operational Joule heating |
Selecting TAZ over crystallization-prone alternatives like PBD improves the shelf-life and operational stability of the final optoelectronic device.
The LUMO level of TAZ (~2.7 to 2.8 eV) aligns with common electron injection layers (EILs) such as LiF, facilitating efficient electron injection from the cathode . In benchmark blue PhOLEDs utilizing FIrpic as the emitter, devices incorporating TAZ as the ETL/HBL achieve low turn-on voltages of 3.5 to 3.9 V and maximum external quantum efficiencies (EQE) approaching 9.7% . This represents a measurable power efficiency advantage over devices using mismatched ETLs that require >4.5 V to achieve equivalent luminance.
| Evidence Dimension | Device Turn-On Voltage |
| Target Compound Data | TAZ-based blue PhOLED: 3.5 - 3.9 V |
| Comparator Or Baseline | Mismatched ETL baselines: >4.5 V typical |
| Quantified Difference | ~1.0 V reduction in turn-on voltage |
| Conditions | ITO / HTL / FIrpic-doped emissive layer / TAZ / EIL / Cathode |
Lower turn-on voltages translate to reduced power consumption, a critical procurement metric for mobile display applications.
Because of its high triplet energy (2.75 eV) and deep HOMO (6.3 eV), TAZ is procured to confine excitons and block holes in high-efficiency blue and green PhOLEDs. It outperforms Alq3 by preventing triplet quenching, making it a standard material for display manufacturing .
TAZ's LUMO of 2.7 eV provides energy alignment with standard cathodes (e.g., LiF/Al), facilitating high electron mobility and low turn-on voltages. Its thermal stability (>250 °C TGA) makes it highly suitable for standard vacuum thermal evaporation workflows, offering better morphological stability than legacy PBD .
Beyond its role as a transport/blocking layer, the wide bandgap and high triplet energy of TAZ allow it to be employed directly as an electron-transporting host material for green and blue phosphorescent dopants. This dual utility simplifies device architecture and reduces the number of unique materials required in the procurement pipeline .
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